N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide
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Overview
Description
N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide: is an organic compound with the molecular formula C12H13FN2O and a molecular weight of 220.24 g/mol . This compound is characterized by the presence of a cyano group, a fluorophenyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Condensation Reactions: Reagents such as aldehydes or ketones, along with catalysts like triethylamine, are commonly used.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science .
Scientific Research Applications
N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The cyano group can form strong interactions with biological macromolecules, influencing their function and activity . The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
- N-{1-cyano-1-[(2-chlorophenyl)methyl]ethyl}acetamide
- N-{1-cyano-1-[(2-bromophenyl)methyl]ethyl}acetamide
- N-{1-cyano-1-[(2-methylphenyl)methyl]ethyl}acetamide
Comparison: N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs with chlorine, bromine, or methyl groups . The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
N-[2-cyano-1-(2-fluorophenyl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-9(16)15-12(2,8-14)7-10-5-3-4-6-11(10)13/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLADMKLNPXUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC=CC=C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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